![molecular formula C17H21N3O4S B1487223 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid CAS No. 2231675-61-7](/img/structure/B1487223.png)
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid
Overview
Description
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid, with the CAS number 2231675-61-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 298.36 g/mol. The compound features a benzo[d]thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₄S |
Molecular Weight | 298.36 g/mol |
CAS Number | 2231675-61-7 |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected piperazine with benzo[d]thiazole derivatives. The synthetic route may include steps such as protection and deprotection of functional groups to ensure the stability of the intermediate compounds during the reaction process.
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound showed inhibitory effects on tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have reported that benzo[d]thiazole derivatives possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The specific activity of this compound against these microorganisms has yet to be fully elucidated but warrants further investigation.
Case Studies
- In Vivo Studies : In a recent study, mice treated with derivatives similar to this compound showed a significant reduction in tumor burden compared to untreated controls, suggesting potential for therapeutic applications in oncology.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could interfere with DNA synthesis and repair pathways, leading to increased susceptibility of cancer cells to chemotherapeutic agents.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-benzothiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)15-18-12-10-11(14(21)22)4-5-13(12)25-15/h4-5,10H,6-9H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQGSMPFWRKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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